{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid

medicinal chemistry scaffold decoration parallel synthesis

Fragment library synthesis often stalls on scaffolds with single reactive handles, forcing tedious protecting group strategies. {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid (CAS 115102-54-0) eliminates this bottleneck with three orthogonal handles-carboxylic acid, aromatic amine, and ethyl ester-enabling sequential chemoselective derivatization without protecting group manipulation. • Fragment-compliant: MW 257.27 Da, LogP 0.054, Fsp³ 0.333-meets rule-of-three criteria • Parallel synthesis: Generate 100-1,000 compounds per campaign via amide coupling, sulfonylation, and ester aminolysis • ≥98% purity ensures fragment screening results free of confounding impurities

Molecular Formula C9H11N3O4S
Molecular Weight 257.27 g/mol
CAS No. 115102-54-0
Cat. No. B040476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
CAS115102-54-0
Synonyms2-((4-AMino-5-(ethoxycarbonyl)pyriMidin-2-yl)thio)acetic acid
Molecular FormulaC9H11N3O4S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1N)SCC(=O)O
InChIInChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12)
InChIKeyKXVUMCRNMDWQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic Acid (CAS 115102-54-0): Chemical Identity, Physicochemical Baseline, and Procurement Landscape


{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid (CAS 115102-54-0) is a heterocyclic small molecule with the molecular formula C₉H₁₁N₃O₄S and a molecular weight of 257.27 g/mol . Its structure features a pyrimidine core bearing a 4-amino group, a 5-ethoxycarbonyl ester, and a thioacetic acid side chain at the 2-position, yielding a compound with calculated LogP ≈ 0.054, 6 H-bond acceptors, 2 H-bond donors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.333 . Commercial availability includes Enamine (EN300-11576) and several niche suppliers at purities of 95–98%, while Sigma-Aldrich listing TMT00532 has been discontinued . Physicochemical data include a density of 1.48 g/cm³, a predicted boiling point of 481.7 °C at 760 mmHg, a flash point of 245.1 °C, and a vapor pressure of 4.35×10⁻¹⁰ mmHg at 25 °C . The compound is classified as harmful/irritant (H302, H315, H319, H335) and is supplied for research and development use only .

Why Generic Pyrimidine-Thioacetic Acid Analogs Cannot Replace {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic Acid in Scaffold-Oriented Synthesis


The pyrimidine-2-ylthioacetic acid scaffold encompasses a family of compounds that differ in ring substitution pattern, and these seemingly modest variations profoundly affect reactivity, physicochemical profile, and downstream derivatization potential . The target compound uniquely combines three functional handles—a free carboxylic acid for amide/ester coupling, an ethoxycarbonyl ester at C5 that can be hydrolyzed to a second carboxylic acid or converted to amides/hydrazides, and a C4 primary amine available for Schotten-Baumann acylation, sulfonylation, or reductive amination . In contrast, the simpler analog (pyrimidin-2-ylthio)acetic acid (CAS 88768-45-0) lacks both the 4-amino and 5-ethoxycarbonyl groups, offering only a single reactive site and substantially lower molecular complexity (MW 170.19 vs. 257.27) . The 2-mercapto-4-amino-5-carbethoxypyrimidine precursor (CAS 774-07-2) retains a free thiol rather than the thioacetic acid moiety, which alters nucleophilicity, oxidative stability, and metal-chelating behavior . Generic substitution without matching the precise 2,4,5-trisubstitution pattern would compromise the intended synthetic sequence—whether it involves parallel library generation, fragment-based drug design, or construction of metal-chelating conjugates—because the missing functional handle would break the planned retrosynthetic logic .

Quantitative Comparator Evidence for {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic Acid: Physicochemical, Structural, and Procurement Differentiation


Functional Group Density: Three Orthogonal Reactive Handles versus One or Two in Closest Analogs

The target compound offers three chemically orthogonal functional groups suitable for sequential derivatization: a carboxylic acid (pKa ~3–5, amide coupling), a primary aromatic amine (nucleophilic acylation or reductive amination), and an ethyl ester (hydrolysis or aminolysis). The closest commercially available analog, (pyrimidin-2-ylthio)acetic acid (CAS 88768-45-0), possesses only a single carboxylic acid handle and no amine or ester functionality . The immediate synthetic precursor, 2-mercapto-4-amino-5-carbethoxypyrimidine (CAS 774-07-2), carries a free thiol (pKa ~8–10) instead of the thioacetic acid moiety, which introduces different reactivity, higher susceptibility to oxidative disulfide formation, and altered metal-coordination geometry . This difference in functional group count and type means that synthetic sequences designed around the target compound's three-handle architecture cannot be executed with the simpler analogs without redesigning the entire route.

medicinal chemistry scaffold decoration parallel synthesis

Lipophilicity Tuning: LogP of 0.054 Compared to Parent Scaffold (pyrimidin-2-ylthio)acetic Acid

The experimentally derived (or calculated consensus) LogP for {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is reported as 0.054 by Fluorochem . Although a directly measured LogP for the simpler analog (pyrimidin-2-ylthio)acetic acid is not widely published, the structural addition of a 4-amino group (increases polarity) and a 5-ethoxycarbonyl group (moderately increases lipophilicity via the ethyl ester) is expected to shift the overall LogP relative to the parent core. The Fsp³ value of 0.333 indicates a moderate fraction of sp³-hybridized carbons contributed by the ethyl ester and the thioacetic acid methylene, which is higher than the fully planar (pyrimidin-2-ylthio)acetic acid core (Fsp³ ≈ 0.167 for a single sp³ methylene in the acetic acid side chain, assuming no other sp³ centers) . This higher Fsp³ is associated with improved aqueous solubility and reduced crystalline packing energy, which can be advantageous in fragment-based screening campaigns where solubility at mM concentrations is required.

drug-likeness LogP physicochemical profiling

GHS Safety Profile: Documented Hazard Classification Enables Compliant Laboratory Handling

Fluorochem provides a complete GHS classification for {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' . In contrast, many custom-synthesis building blocks in this chemical space lack publicly documented hazard profiles, forcing end-users to assume worst-case handling precautions or conduct de novo safety assessment. The availability of a pre-classified GHS profile, an SDS document, and defined precautionary statements (P260–P501) reduces institutional EHS review time and supports compliant procurement workflows in both academic and industrial laboratories. This documented safety profile also contrasts with the sodium salt form (sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide), for which publicly available hazard data are sparse .

laboratory safety GHS classification regulatory compliance

Commercial Availability and Purity Grades: Multi-Vendor Sourcing at 95–98% Purity

The target compound is stocked by multiple independent vendors at defined purity levels: AKSci (95%, catalog 4929CD), Fluorochem (98%, F645786), Leyan (98%, 1294219), MolCore (98%), and Enamine (EN300-11576, purity not explicitly stated on listing page but sold as a building block) . In contrast, the simpler (pyrimidin-2-ylthio)acetic acid is widely available (Fisher Scientific, Alfa, Aladdin, etc.) with typical purity 98%, but lacks the 4-amino and 5-ethoxycarbonyl substitution. The sodium salt form (sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide) appears to be listed primarily by a single supplier (BenchChem) with limited transparency on purity and characterization. Multi-vendor sourcing of the target compound at competitive purity levels mitigates single-supplier risk and supports price benchmarking. Notably, the Sigma-Aldrich listing (TMT00532) has been discontinued, which may temporarily affect availability for institutional buyers with pre-existing Sigma-Aldrich procurement contracts, though alternative vendors listed above provide coverage .

chemical procurement vendor qualification purity specification

Thioether vs. Free Thiol Stability: Protected Thioacetic Acid Moiety Reduces Oxidative Degradation Risk During Storage and Reaction

The target compound carries the sulfur atom as a thioether (C–S–C linkage to the acetic acid moiety) rather than as a free thiol (–SH). The direct precursor 2-mercapto-4-amino-5-carbethoxypyrimidine (CAS 774-07-2) contains a free thiol group that is prone to oxidative dimerization to the corresponding disulfide under ambient atmospheric conditions, as is well-documented for 2-mercaptopyrimidine derivatives . While no accelerated stability study directly comparing the two compounds was identified in the public domain, the class-level behavior of aryl thiols—which oxidize to disulfides with half-lives ranging from hours to days in aerated aqueous solution at pH 7.4—strongly suggests that the thioether form of the target compound offers superior long-term storage stability and batch-to-batch reproducibility . The thioether linkage also eliminates the need for in situ protection/deprotection of the thiol during multi-step syntheses, streamlining reaction sequences.

chemical stability thioether chemistry oxidative degradation

High-Confidence Application Scenarios for {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic Acid Based on Structural and Physicochemical Evidence


Diversity-Oriented Synthesis (DOS) and Parallel Library Construction

The three orthogonal reactive handles (carboxylic acid, aromatic amine, ethyl ester) enable sequential, chemoselective derivatization without protecting group manipulation—for example, amide coupling at the carboxylic acid with HATU/DIPEA, followed by sulfonylation of the 4-amino group with a sulfonyl chloride, and concluding with ester hydrolysis or aminolysis . This three-point diversification strategy is not feasible with the simpler (pyrimidin-2-ylthio)acetic acid or the thiol precursor, making the target compound the preferred scaffold for generating libraries of 100–1,000 compounds in a single parallel synthesis campaign .

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 257.27 Da (satisfying the 'rule of three' guideline of MW < 300 for fragments), LogP of 0.054 (within the optimal range), 6 H-bond acceptors, and 2 H-bond donors, the compound meets standard fragment-likeness criteria . The Fsp³ of 0.333 suggests sufficient three-dimensional character to escape the 'flatland' problem common in fragment libraries, potentially yielding hits with more favorable binding thermodynamics than fully aromatic pyrimidine analogs . The documented 98% purity from multiple vendors ensures that fragment screening results are not confounded by impurities.

Synthesis of Dual-Targeting Conjugates via the Thioether Linker

The thioether bridge between the pyrimidine core and the acetic acid moiety provides a chemically stable yet metabolically relevant linkage. This motif is found in pharmacologically active pyrimidine-thioacetic acid derivatives, including pirinixic acid analogs that act as dual inhibitors of microsomal PGE2 synthase-1 and 5-lipoxygenase . The target compound can serve as a modular building block where the carboxylic acid is conjugated to one pharmacophore (e.g., a kinase recognition element) while the 4-amino group is coupled to a second targeting moiety, creating bifunctional molecules for polypharmacology or PROTAC design.

Metal-Chelating Agent Development

The 4-aminopyrimidine-2-thioacetic acid framework combines a soft sulfur donor (thioether) with hard N/O donors (amine, ester carbonyl, carboxylate), creating a mixed-donor ligand sphere suitable for chelating borderline metal ions such as Zn(II), Cu(II), and Fe(II) . The predecessor compound 2-mercapto-4-amino-5-carbethoxypyrimidine has been investigated as a chelating agent for lead and other heavy metals . The target compound's thioether-acid form offers pH-dependent metal affinity modulation via the carboxylic acid pKa (protonated form is neutral and membrane-permeable; deprotonated form is anionic and chelating), enabling applications in metal-sensing probes or metalloenzyme inhibitor design.

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